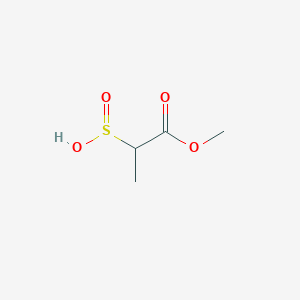
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring system, which is a fused ring structure containing both benzene and dioxine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring system through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.
Introduction of Ethyl and Difluoro Groups: The ethyl and difluoro substituents can be introduced through electrophilic aromatic substitution reactions. For example, ethylation can be carried out using ethyl halides in the presence of a strong base, while fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or dihydro derivatives.
Applications De Recherche Scientifique
2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-5,8-dichloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 2-Ethyl-5,8-dibromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 2-Ethyl-5,8-diiodo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Uniqueness
The presence of difluoro substituents in 2-Ethyl-5,8-difluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, bromo, and iodo analogs.
Propriétés
Formule moléculaire |
C11H10F2O4 |
|---|---|
Poids moléculaire |
244.19 g/mol |
Nom IUPAC |
3-ethyl-5,8-difluoro-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F2O4/c1-2-11(10(14)15)5-16-8-6(12)3-4-7(13)9(8)17-11/h3-4H,2,5H2,1H3,(H,14,15) |
Clé InChI |
JIHWYIGEGGPVDR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC2=C(C=CC(=C2O1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
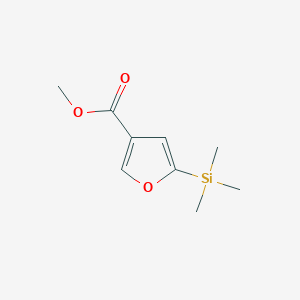

![{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanol](/img/structure/B13174803.png)
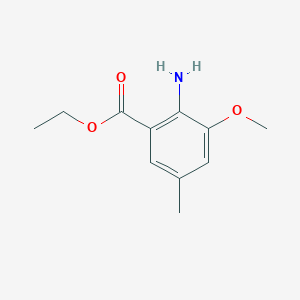

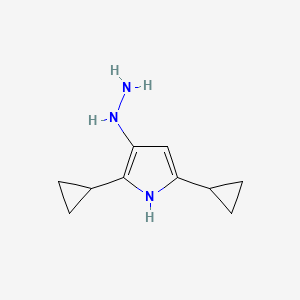

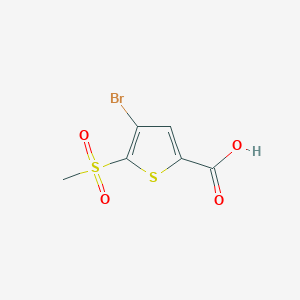
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)

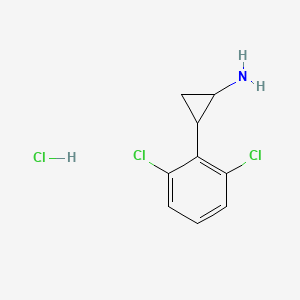
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
